Isobavachalcone: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
Isobavachalcone: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachalcone, a prenylated chalcone primarily isolated from Psoralea corylifolia, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and multifaceted pharmacological effects. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanisms of action.
Chemical Structure and Properties
Isobavachalcone, with the IUPAC name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, is a member of the chalcone family, which are precursors to flavonoids.[1] Its chemical structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with specific hydroxyl and prenyl group substitutions that are crucial for its biological activity.
Table 1: Chemical and Physical Properties of Isobavachalcone
| Property | Value | References |
| Molecular Formula | C₂₀H₂₀O₄ | [1] |
| Molecular Weight | 324.37 g/mol | [1] |
| CAS Number | 20784-50-3 | [1] |
| Appearance | Yellow to light brown powder/Yellow crystalline powder | [2] |
| Melting Point | 156.8-157.8 °C | [1] |
| Solubility | Soluble in DMSO, ethanol, methanol, chloroform, acetone. Sparingly soluble in water. | [2][3] |
| Storage Stability | Stable for at least two years when stored at -20°C. | [4] |
Biological and Pharmacological Activities
Isobavachalcone exhibits a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. These activities are attributed to its ability to modulate various cellular signaling pathways.
Anticancer Activity
Isobavachalcone has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of key cell survival signaling pathways, most notably the PI3K/Akt pathway.[4][5]
Table 2: In Vitro Anticancer Activity of Isobavachalcone (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 7.92 | [2] |
| PC3 | Prostate Cancer | 15.06 | [2] |
| A549 | Lung Cancer | 32.2 | [2] |
| MCF-7 | Breast Cancer | 28.29 (72h), 31.31 (48h), 38.46 (24h) | [2][6] |
| HCT116 | Colorectal Cancer | 75.48 (24h) | [5] |
| SW480 | Colorectal Cancer | 44.07 (24h) | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 21.45 (24h), 15.15 (48h), 8.53 (72h) | [7] |
| MDCK | Madin-Darby Canine Kidney | 26.6 | [1] |
Anti-inflammatory Activity
Isobavachalcone exerts its anti-inflammatory effects by modulating signaling pathways associated with inflammation, such as the Toll-like receptor (TLR) and NF-κB pathways. It has been shown to inhibit the production of pro-inflammatory mediators.[4][8] Specifically, it can modulate both MyD88-dependent and TRIF-dependent signaling of TLR4.[8]
Antimicrobial Activity
Isobavachalcone displays broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action is often associated with the disruption of microbial membranes.[9]
Table 3: Antimicrobial Activity of Isobavachalcone (MIC Values)
| Microorganism | Type | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus (MSSA) | Gram-positive bacteria | 1.56 | 5.0 | [3][9] |
| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 3.12 | - | [9] |
| Mycobacterium tuberculosis | Mycobacteria | 64 | - | [9] |
| Mycobacterium avium | Mycobacteria | 64 | - | [9] |
| Mycobacterium kansasii | Mycobacteria | 64 | - | [9] |
| Escherichia coli | Gram-negative bacteria | >100 | - | [3] |
| Pseudomonas aeruginosa | Gram-negative bacteria | - | 24.0 | [3] |
Pharmacokinetics and Toxicity
Pharmacokinetic studies have indicated that isobavachalcone has low oral bioavailability.[4] However, it can penetrate the blood-brain barrier, suggesting its potential for treating neurological disorders.[4] A notable concern is its potential for hepatotoxicity, which requires further investigation for clinical applications.[4]
Key Signaling Pathways Modulated by Isobavachalcone
The biological activities of isobavachalcone are underpinned by its interaction with several key cellular signaling pathways.
Caption: Key signaling pathways modulated by Isobavachalcone.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of isobavachalcone on cancer cell lines.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of isobavachalcone (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This method is employed to quantify the induction of apoptosis by isobavachalcone.
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Cell Treatment: Treat cells with different concentrations of isobavachalcone for a specified time.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of isobavachalcone that inhibits the visible growth of a microorganism.
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Preparation: Prepare a serial dilution of isobavachalcone in a suitable broth medium in a 96-well plate.
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Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
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Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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Observation: Determine the MIC as the lowest concentration of isobavachalcone at which no visible growth of the microorganism is observed.
Conclusion
Isobavachalcone is a natural product with significant therapeutic potential, demonstrated by its potent anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate multiple critical signaling pathways, such as the Akt and NF-κB pathways, makes it an attractive candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in various disease models, and thoroughly assessing its safety profile to pave the way for its potential clinical application.
References
- 1. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05370B [pubs.rsc.org]
- 4. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Isobavachalcone induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
